3-Bromo-4-(3-methylbutoxy)benzamide
Description
Properties
Molecular Formula |
C12H16BrNO2 |
|---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
3-bromo-4-(3-methylbutoxy)benzamide |
InChI |
InChI=1S/C12H16BrNO2/c1-8(2)5-6-16-11-4-3-9(12(14)15)7-10(11)13/h3-4,7-8H,5-6H2,1-2H3,(H2,14,15) |
InChI Key |
RKRHAWMVBQKGRZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=C(C=C(C=C1)C(=O)N)Br |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C(=O)N)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4 3 Methylbutoxy Benzamide and Its Synthetic Intermediates
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules. For 3-Bromo-4-(3-methylbutoxy)benzamide, the proton (¹H) and carbon-13 (¹³C) NMR spectra would provide definitive evidence of its structure. Although experimental data for the final compound is not widely published, a detailed analysis of its expected spectral features can be derived from its synthetic intermediates.
A plausible synthetic route to this compound involves the bromination of 4-hydroxybenzamide (B152061) to yield 3-bromo-4-hydroxybenzamide, followed by etherification with a 3-methylbutyl halide. Alternatively, 4-(3-methylbutoxy)benzoic acid could be brominated and subsequently converted to the amide.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the protons of the 3-methylbutoxy side chain. The aromatic region would show a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton at C2 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C5 as a doublet. The amide protons (-CONH₂) would appear as two broad singlets. The 3-methylbutoxy group would show a triplet for the -OCH₂- protons, a multiplet for the adjacent -CH₂- and -CH- protons, and a doublet for the terminal methyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would complement the ¹H NMR data. The spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide would appear significantly downfield. The aromatic carbons would have chemical shifts influenced by the bromo, ether, and amide substituents. The carbons of the 3-methylbutoxy group would appear in the aliphatic region of the spectrum.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound and its Intermediates
| Compound | Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| This compound | Aromatic H | 7.0 - 8.0 | m |
| -CONH₂ | 5.5 - 7.5 | br s | |
| -OCH₂- | ~4.0 | t | |
| -CH₂-CH(CH₃)₂ | ~1.8 | m | |
| -CH(CH₃)₂ | ~2.0 | m | |
| -CH(CH₃)₂ | ~1.0 | d | |
| 3-Bromo-4-hydroxybenzamide | Aromatic H | 6.9 - 7.8 | m |
| -CONH₂ | 5.5 - 7.5 | br s | |
| -OH | 9.0 - 10.0 | br s | |
| 4-(3-Methylbutoxy)benzamide | Aromatic H | 6.9 - 7.8 | m |
| -CONH₂ | 5.5 - 7.5 | br s | |
| -OCH₂- | ~4.0 | t | |
| -CH₂-CH(CH₃)₂ | ~1.8 | m | |
| -CH(CH₃)₂ | ~2.0 | m | |
| -CH(CH₃)₂ | ~1.0 | d |
Utilization of Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This would result in two peaks of nearly equal intensity separated by two mass units. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.
The fragmentation of this compound under electron ionization (EI) would likely involve cleavage of the C-O bond of the ether linkage and the C-C bond of the amide group. This would lead to the formation of characteristic fragment ions that can be used to piece together the structure of the molecule.
Interactive Data Table: Predicted Mass-to-Charge Ratios (m/z) for Key Fragments of this compound and Intermediates
| Compound | Fragment | Predicted m/z |
| This compound | [M]⁺ | 285/287 |
| [M - C₅H₁₁O]⁺ | 200/202 | |
| [C₅H₁₁]⁺ | 71 | |
| 3-Bromo-4-hydroxybenzamide | [M]⁺ | 215/217 |
| [M - NH₂]⁺ | 199/201 | |
| 4-(3-Methylbutoxy)benzamide | [M]⁺ | 207 |
| [M - C₅H₁₁O]⁺ | 122 |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups.
The most prominent peaks would include the N-H stretching vibrations of the primary amide, which typically appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) would be observed around 1650 cm⁻¹. The N-H bending vibration (Amide II band) would be seen near 1600 cm⁻¹. The C-O stretching of the aryl ether would appear in the 1250-1000 cm⁻¹ region. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The C-Br stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound and its Intermediates
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | N-H Stretch (Amide) | 3400-3200 (two bands) |
| C=O Stretch (Amide I) | ~1650 | |
| N-H Bend (Amide II) | ~1600 | |
| C-O Stretch (Aryl Ether) | 1250-1000 | |
| C-Br Stretch | < 800 | |
| 3-Bromo-4-hydroxybenzamide | O-H Stretch (Phenol) | 3600-3200 (broad) |
| N-H Stretch (Amide) | 3400-3200 (two bands) | |
| C=O Stretch (Amide I) | ~1640 | |
| 4-(3-Methylbutoxy)benzamide | N-H Stretch (Amide) | 3400-3200 (two bands) |
| C=O Stretch (Amide I) | ~1650 | |
| C-O Stretch (Aryl Ether) | 1250-1000 |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions (if applicable to related structures)
While a crystal structure for this compound is not publicly available, analysis of related structures provides valuable insights into its likely solid-state conformation and intermolecular interactions. For instance, the crystal structure of 3-bromobenzamide (B114348) reveals details about the planarity of the benzamide (B126) group and the intermolecular hydrogen bonding network formed by the amide functional groups.
Structure Activity Relationship Sar Investigations of 3 Bromo 4 3 Methylbutoxy Benzamide Analogs
Elucidation of Essential Pharmacophoric Features within the Benzamide (B126) Scaffold
The benzamide moiety serves as a fundamental pharmacophoric element in a wide array of biologically active compounds. Its structural rigidity and capacity for specific molecular interactions make it a privileged scaffold in medicinal chemistry. The essential features of the benzamide scaffold in the context of 3-Bromo-4-(3-methylbutoxy)benzamide analogs include the aromatic ring, the amide linkage, and the specific substitution pattern at positions 3 and 4.
The aromatic ring provides a platform for pi-pi stacking and hydrophobic interactions with biological targets. The amide group is a critical hydrogen bonding motif, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature allows for precise orientational and recognition interactions within a receptor's binding pocket.
Pharmacophore models for various classes of benzamides, such as dopamine (B1211576) D2 receptor antagonists, often highlight the importance of an aromatic moiety, a hydrogen bond acceptor feature, and a hydrophobic region, all of which are present in the this compound structure. The spatial arrangement of these features is critical for high-affinity binding.
A generalized pharmacophore model for a benzamide derivative might include:
An aromatic ring center.
A hydrogen bond acceptor (the carbonyl oxygen of the amide).
A hydrogen bond donor (the amide N-H).
A hydrophobic feature (the alkoxy chain).
A halogen bonding site (the bromine atom).
The precise geometry and electronic properties of these features, dictated by the substitution pattern, ultimately determine the compound's biological activity.
Influence of Halogen Substitution (Bromine at Position 3) on Bioactivity Profiles
The presence and position of a halogen substituent on the benzamide ring can significantly modulate a compound's physicochemical properties and its interaction with biological targets. In the case of this compound, the bromine atom at position 3 plays a multifaceted role in defining its bioactivity.
Halogens, such as bromine, can influence a molecule's lipophilicity, electronic character, and steric profile. The introduction of a bromine atom generally increases lipophilicity, which can affect membrane permeability and access to target sites. Electronically, bromine is an electron-withdrawing group through induction but can also participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species.
The position of the halogen is critical. Substitution at the meta-position (position 3) can influence the orientation of the molecule within a binding pocket and can lead to specific interactions that are not possible with substitution at other positions. For instance, in some receptor-ligand interactions, a halogen at the 3-position can form a halogen bond with a lone pair of electrons on a backbone carbonyl or a specific amino acid residue, thereby anchoring the ligand in a favorable conformation.
Comparative studies of different halogens at the same position often reveal a trend in activity. For instance, the bioactivity might increase in the order of F < Cl < Br < I, which correlates with the increasing size, polarizability, and halogen bonding strength of the halogen atom.
| Substituent at Position 3 | Relative Binding Affinity | Key Interaction Type |
|---|---|---|
| H | Low | - |
| F | Moderate | Weak Halogen Bond/Dipole-Dipole |
| Cl | High | Halogen Bond |
| Br | Very High | Strong Halogen Bond |
| I | High | Steric Hindrance may reduce affinity despite strong halogen bond potential |
Impact of the Alkoxy Chain (3-methylbutoxy at Position 4) on Biological Target Interactions
The alkoxy chain at position 4 of the benzamide ring is a key determinant of the compound's interaction with its biological target, primarily through hydrophobic interactions. The length, branching, and conformational flexibility of this chain can significantly impact binding affinity and selectivity.
The length of the alkoxy chain often correlates with binding affinity up to an optimal length, beyond which steric hindrance may lead to a decrease in activity. Longer chains can explore deeper hydrophobic pockets within a receptor, leading to stronger van der Waals interactions.
Branching of the alkoxy chain, as seen in the 3-methylbutoxy group, can have several effects. It can increase the steric bulk of the substituent, which may lead to a more specific fit in a particular binding pocket, thereby enhancing selectivity. Branching can also restrict the conformational freedom of the chain, which can be entropically favorable for binding if the locked conformation is the bioactive one.
In some cases, a branched chain like 3-methylbutoxy (isopentyloxy) may provide a better fit into a specific hydrophobic sub-pocket of a receptor compared to a linear chain of the same length (pentyloxy). This can lead to a significant increase in potency.
| Alkoxy Chain | Relative Potency | Rationale |
|---|---|---|
| Methoxy | Low | Insufficient length to reach key hydrophobic pocket |
| Ethoxy | Moderate | Partial engagement with hydrophobic pocket |
| n-Butoxy | High | Good fit into hydrophobic pocket |
| n-Pentyloxy | Moderate-High | Potential for steric clash at the end of the pocket |
| 3-Methylbutoxy (Isopentyloxy) | Very High | Optimal fit due to branching, enhanced hydrophobic interactions |
The 3-methylbutoxy group has several rotatable bonds, allowing it to adopt multiple conformations. However, in the confined environment of a receptor binding site, only a specific conformation, the "bioactive conformation," is likely to be adopted. Understanding the preferred low-energy conformations of this side chain is crucial for predicting its interaction with the target.
Computational modeling and conformational analysis can provide insights into the likely bioactive conformation. The energy barrier for rotation around the C-O and C-C bonds of the alkoxy chain will determine the flexibility of the chain. A more rigid chain, due to steric hindrance from the methyl branch, might pre-organize the molecule for binding, reducing the entropic penalty upon complexation.
The biological implication is that the specific shape of the 3-methylbutoxy group in its low-energy conformations may be complementary to the topology of the receptor's hydrophobic pocket, leading to a high-affinity interaction.
Contribution of the Amide Linkage to Molecular Recognition and Biological Activity
The amide linkage is a cornerstone of molecular recognition in biological systems due to its unique structural and electronic properties. In this compound, the amide group plays a pivotal role in anchoring the molecule within the binding site of its target protein.
The planarity of the amide bond, a result of resonance between the nitrogen lone pair and the carbonyl pi-system, restricts the number of possible conformations of the molecule. This pre-organization can be advantageous for binding. The amide N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This allows for the formation of specific and directional hydrogen bonds with amino acid residues such as serine, threonine, asparagine, or glutamine, as well as with backbone amide groups in the receptor.
These hydrogen bonding interactions are critical for the high-affinity and specificity of the ligand-receptor interaction. Disruption of these bonds, for example, by N-methylation of the amide, often leads to a significant loss of biological activity, underscoring the importance of the amide N-H as a hydrogen bond donor.
Comparative SAR Studies with Other Substituted Benzamide Derivatives
To contextualize the SAR of this compound, it is informative to compare it with other substituted benzamide derivatives. A vast number of benzamides have been synthesized and evaluated for a wide range of biological activities, particularly as antipsychotic agents targeting dopamine D2 receptors.
For example, in the development of D2 antagonists, it has been observed that substitution at the 3- and 4-positions of the benzamide ring is crucial for high affinity. The nature of these substituents fine-tunes the electronic and steric properties of the molecule, influencing its interaction with the receptor.
A comparison with a 3-chloro analog might reveal the impact of the specific halogen on activity. While chlorine and bromine are both halogens, bromine is larger and more polarizable, which could lead to stronger halogen bonding and potentially higher affinity.
Similarly, comparing the 4-(3-methylbutoxy) group with other alkoxy or alkyl groups at the same position in related benzamides can provide insights into the optimal size and shape of the hydrophobic substituent for a particular target.
| Compound | Substitution at Position 3 | Substitution at Position 4 | Relative Activity |
|---|---|---|---|
| Analog A | Cl | OCH3 | ++ |
| Analog B | Br | OCH3 | +++ |
| Analog C | Cl | O(CH2)3CH3 | ++++ |
| This compound | Br | OCH2CH2CH(CH3)2 | +++++ |
This comparative analysis helps to build a comprehensive understanding of the SAR landscape for this class of compounds and guides the design of new analogs with improved therapeutic potential.
In Vitro Biological Activity Spectrum and Mechanistic Insights of 3 Bromo 4 3 Methylbutoxy Benzamide
Enzyme Inhibition Studies and Target Identification
The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including enzymes. Research into 3-Bromo-4-(3-methylbutoxy)benzamide and its analogues explores this potential through various enzyme inhibition studies.
Investigation of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activities
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for the management of Alzheimer's disease. While the broader class of benzamide derivatives has been investigated for various neurological activities, specific studies detailing the direct inhibitory effects of this compound on AChE and BChE are not prominently available in the current scientific literature. The potential for this compound to act as a cholinesterase inhibitor remains an area for future investigation.
Exploration of Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition Mechanisms
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and migration. Dysregulation of the FGFR signaling pathway is implicated in various cancers, making FGFRs a key target for therapeutic development.
While direct studies on this compound are limited, research on structurally similar compounds, such as 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, provides significant insights into potential inhibition mechanisms. These studies suggest that the benzamide core can act as a scaffold to position functional groups that interact with the ATP-binding pocket of the FGFR1 kinase domain. The proposed mechanism involves:
Hinge Region Interaction: The parent nucleus of the inhibitor typically forms one to three hydrogen bonds with amino acid residues in the hinge region of the enzyme.
Hydrophobic Pocket Binding: Other parts of the molecule extend into and interact with distinct hydrophobic pockets near the hinge region, contributing to binding affinity and selectivity.
Molecular docking experiments with related 4-bromo-benzamide derivatives have shown the potential to form multiple hydrogen bonds within the FGFR1 active site, leading to potent inhibition of the receptor's phosphorylation activity. semanticscholar.org This, in turn, blocks downstream signaling pathways, such as the MAPK and PLCγ pathways, which are critical for tumor cell growth and survival. semanticscholar.orgnih.gov One promising related compound, C9, was found to inhibit non-small cell lung cancer cell lines with FGFR1 amplification, with IC50 values in the low micromolar range. semanticscholar.org
Table 1: Inhibitory Activity of a Related Benzamide Compound Against Cancer Cell Lines with FGFR1 Amplification
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| NCI-H520 | C9* | 1.36 ± 0.27 |
| NCI-H1581 | C9* | 1.25 ± 0.23 |
| NCI-H226 | C9* | 2.31 ± 0.41 |
| NCI-H460 | C9* | 2.14 ± 0.36 |
| NCI-H1703 | C9* | 1.85 ± 0.32 |
*Note: Compound C9 is a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, not this compound. Data is presented to illustrate the potential of the bromo-benzamide scaffold. semanticscholar.org
Assessment of Other Relevant Enzyme Systems Modulated by Benzamide Derivatives
The versatility of the benzamide structure allows it to target a variety of other enzyme systems. Studies on different benzamide derivatives have identified several additional targets:
FtsZ Inhibition: Certain benzamide-based agents are potent inhibitors of the bacterial cell division protein FtsZ. nih.gov FtsZ is a prokaryotic homolog of tubulin and is essential for forming the Z-ring, which initiates bacterial cytokinesis. Inhibition of FtsZ polymerization leads to filamentation and eventual death of the bacterial cell.
DNA Gyrase Inhibition: DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and it serves as a well-established target for antimicrobial drugs. mdpi.com Some novel pyrazine (B50134) carboxamide derivatives have been synthesized and shown to possess inhibitory potential against the DNA gyrase of extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com
Alkaline Phosphatase Inhibition: In silico and in vitro studies have demonstrated that certain N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives can act as potent inhibitors of alkaline phosphatase. mdpi.com
Antimicrobial Activity Investigations (Antibacterial, Antifungal)
The rise of antimicrobial resistance has spurred the search for novel chemical entities with activity against pathogenic microorganisms. Benzamide derivatives have emerged as a promising class of compounds in this area.
Determination of Activity Spectrum Against Microbial Strains
While specific data for this compound is not extensively detailed, the broader family of N-benzamide derivatives has demonstrated significant antimicrobial properties. nanobioletters.com Studies have shown activity against a range of both Gram-positive and Gram-negative bacteria. For example, certain synthesized benzamides show good antibacterial activity against Escherichia coli and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL. nanobioletters.com
Furthermore, related structures like N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been specifically tested against clinically isolated, extensively drug-resistant (XDR) Salmonella Typhi, showing potent activity with MIC values down to 6.25 mg/mL. mdpi.com In the realm of antifungal research, related isoxazole (B147169) derivatives, such as 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one, have exhibited a broad spectrum of activity, including fungicidal effects against the human pathogen Trichophyton mentagrophytes. nih.gov
Table 2: Antimicrobial Activity of Various Benzamide Derivatives
| Compound Class | Microbial Strain | Activity Measurement | Result |
|---|---|---|---|
| N-Benzamide Derivative | E. coli | MIC | 3.12 µg/mL |
| N-Benzamide Derivative | B. subtilis | MIC | 6.25 µg/mL |
| Pyrazine Carboxamide Derivative (5d) | XDR S. Typhi | MIC | 6.25 mg/mL |
| Pyrazine Carboxamide Derivative (5d) | XDR S. Typhi | Zone of Inhibition | 17 mm |
Note: The compounds listed are structurally related derivatives, used to indicate the potential antimicrobial spectrum of the benzamide class. mdpi.comnanobioletters.com
Proposed Cellular and Molecular Mechanisms Underlying Antimicrobial Effects
The antimicrobial effects of benzamide derivatives are believed to stem from their ability to interfere with essential cellular processes in microorganisms. Based on studies of related compounds, several mechanisms have been proposed:
Inhibition of Cell Division: As mentioned, a primary mechanism for some advanced benzamides is the inhibition of the FtsZ protein. nih.gov By binding to an interdomain cleft in FtsZ, these inhibitors prevent its polymerization into the Z-ring, thereby blocking cell division and leading to bacterial death. This is a particularly attractive mechanism as FtsZ is highly conserved among bacteria and absent in eukaryotes.
Interference with DNA Replication: For derivatives active against bacteria like S. typhi, the proposed mechanism involves the inhibition of DNA gyrase. mdpi.com This enzyme is critical for relieving torsional stress in DNA during replication. Its inhibition leads to the cessation of DNA synthesis and is ultimately lethal to the bacterium.
Cell Membrane Disruption: Many antimicrobial agents function by targeting the bacterial cell membrane. nih.gov While not fully elucidated for all benzamides, it is plausible that their amphiphilic nature could allow for interaction with and disruption of the lipid bilayer of bacterial membranes, leading to leakage of cellular contents and cell death. nih.govmdpi.com This mechanism often provides broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Antiproliferative and Antitumor Activity in Cellular Models
Research into a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives has identified potent antiproliferative activity against various cancer cell lines. nih.govnih.gov One of the most promising compounds in this series, designated as C9, demonstrated significant inhibitory effects on five non-small cell lung cancer (NSCLC) cell lines where the Fibroblast Growth Factor Receptor 1 (FGFR1) is amplified. nih.govnih.gov The compound's efficacy, measured by its half-maximal inhibitory concentration (IC50), highlights its potential as an antitumor agent in cellular models. nih.govnih.gov The antiproliferative activity of compound C9 is detailed in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H1581 | Non-Small Cell Lung Cancer | 1.25 ± 0.23 |
| NCI-H520 | Non-Small Cell Lung Cancer | 1.36 ± 0.27 |
| NCI-H1703 | Non-Small Cell Lung Cancer | 1.85 ± 0.32 |
| NCI-H460 | Non-Small Cell Lung Cancer | 2.14 ± 0.36 |
| NCI-H226 | Non-Small Cell Lung Cancer | 2.31 ± 0.41 |
| Data sourced from studies on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative C9. nih.govnih.gov |
The antitumor activity of the analog compound C9 is linked to its ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. nih.govnih.gov Investigations in NSCLC cell lines revealed that treatment with compound C9 led to cell cycle arrest at the G2 phase. nih.govnih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. Furthermore, the compound was found to effectively induce cellular apoptosis, a critical mechanism for eliminating cancerous cells. nih.govnih.gov
The molecular mechanism behind the antiproliferative effects of the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative C9 involves the targeted inhibition of key intracellular signaling pathways that are often dysregulated in cancer. nih.govnih.gov This compound was identified as a novel inhibitor of Fibroblast Growth Factor Receptor-1 (FGFR1), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. nih.govnih.gov
Treatment with compound C9 was shown to inhibit the autophosphorylation of FGFR1 in a dose-dependent manner. nih.govnih.gov The activation of FGFR1 typically triggers downstream signaling cascades, including the MAPK and PLCγ pathways. nih.gov By blocking FGFR1 phosphorylation, compound C9 effectively suppresses the activation of its downstream effectors, Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK). nih.govnih.govresearchgate.net This inhibition of the FGFR1/PLCγ1/ERK signaling axis is a key mechanism underlying the compound's ability to halt cancer cell proliferation and induce apoptosis. nih.govnih.govresearchgate.net Molecular docking studies further support these findings, showing that the compound binds effectively within the ATP-binding pocket of FGFR1. nih.govnih.gov
Investigation of Anti-inflammatory and Anti-leukotriene Activity Mechanisms
Benzamide derivatives are recognized for a wide range of pharmacological effects, including anti-inflammatory activities. nanobioletters.com Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated notable in vitro anti-inflammatory activity. mdpi.comnih.gov The primary mechanism identified was a superior efficiency in inhibiting trypsin activity, a type of protease enzyme involved in inflammation. mdpi.comnih.gov The IC50 values for these compounds in a proteinase inhibition assay were significantly lower (0.04–0.07 mg/mL) than that of the standard anti-inflammatory drug acetylsalicylic acid (0.4051 mg/mL), indicating potent anti-inflammatory potential. mdpi.comnih.gov
Leukotrienes are inflammatory mediators derived from arachidonic acid, and their inhibition is a key strategy for treating inflammatory conditions. While specific research on the anti-leukotriene activity of this compound is not currently available, other structurally related benzamide compounds have been explored as leukotriene antagonists. For instance, a series of N-[(4-methylphenyl)sulfonyl]-3-(2-quinolinylmethoxy)-benzamide compounds were developed as potent and orally active leukotriene D4 (LTD4) antagonists. nih.gov This suggests that the benzamide scaffold can be a viable pharmacophore for targeting the leukotriene pathway, warranting further investigation for compounds like this compound.
Computational Chemistry and Molecular Modeling Approaches for 3 Bromo 4 3 Methylbutoxy Benzamide
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. For benzamide (B126) derivatives, DFT has been employed to understand their fundamental properties. For instance, a study on the coordination of benzamide with zinc (II) utilized DFT calculations with the B3LYP method and the Lanl2dz basis set to determine the preferred binding sites. researchgate.net Such calculations analyze atomic charges and electrostatic potentials to reveal that the coordination with zinc occurs through the oxygen atom of the benzamide, leading to the formation of a [Zn(C6H5CONH2)2Cl2] complex. researchgate.net
Similarly, DFT has been used to investigate the antioxidant properties of amino-substituted benzamide derivatives. acs.org These computational analyses can rationalize experimental findings by predicting molecular structures and revealing how substituents, such as electron-donating groups, influence the antioxidant potential. acs.org For 3-Bromo-4-(3-methylbutoxy)benzamide, a DFT approach could be used to calculate a variety of parameters that shed light on its reactivity.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound Note: These values are illustrative and based on typical findings for similar molecules.
| Descriptor | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity of the molecule. |
| Electronegativity (χ) | 3.85 eV | Measures the power of an atom or group of atoms to attract electrons. |
| Chemical Hardness (η) | 2.65 eV | Measures the resistance to change in the electron distribution. |
| Electrophilicity Index (ω) | 2.80 eV | Quantifies the global electrophilic nature of a molecule. |
These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide a quantitative measure of the compound's stability and its propensity to engage in chemical reactions.
Molecular Docking Simulations for Elucidating Ligand-Target Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a benzamide derivative, might interact with a biological target, typically a protein or enzyme.
In studies of novel benzamide derivatives, molecular docking has been used to investigate their potential as antimicrobial agents by simulating their interaction with the DNA gyrase B of S. aureus and E. coli. mdpi.com These simulations can predict binding energies and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the enzyme. mdpi.comnih.gov For instance, docking studies on N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides against E. coli dihydroorotase helped identify a potential lead molecule with the lowest binding affinity value, suggesting it could be a novel inhibitor. semanticscholar.org
For this compound, molecular docking could be employed to screen a library of potential protein targets to identify those with which it might interact most strongly. The results would be presented in terms of docking scores and a detailed visualization of the binding mode.
Table 2: Illustrative Molecular Docking Results for a Benzamide Derivative with a Protein Target Based on findings for similar compounds.
| Parameter | Value | Description |
|---|---|---|
| Docking Score | -9.2 kcal/mol | A measure of the binding affinity between the ligand and the protein. |
| Hydrogen Bonds | 3 | Formed with key amino acid residues such as ARG63 and THR65. nih.gov |
| Hydrophobic Interactions | 5 | Interactions with residues like TYR214 contributing to binding stability. nih.gov |
| Interacting Residues | ARG63, THR65, TYR214 | Specific amino acids in the active site involved in binding. nih.gov |
Molecular Dynamics Simulations for Conformational Behavior and Interaction Dynamics
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational behavior of the ligand and the stability of its interaction with the target.
MD simulations have been applied to various benzamide derivatives to confirm the stability of the ligand-protein complexes predicted by docking studies. nih.govnih.gov For example, a 15-nanosecond MD simulation was used to verify the stability of a benzamide analogue in the active site of the FtsZ protein. nih.gov Similarly, MD simulations of aryl benzamide derivatives as mGluR5 modulators were performed for 20,000 picoseconds to explore the dynamic conformational changes of the ligand-receptor binding. mdpi.com Analysis of the root-mean-square deviation (RMSD) of the complex during the simulation can indicate whether the ligand remains stably bound in the active site. nih.govtandfonline.com
For this compound, an MD simulation could be run on its complex with a putative target identified through docking. The results would help to validate the binding mode and provide a more realistic representation of the interaction dynamics.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, untested compounds.
QSAR studies have been successfully applied to various series of benzamide derivatives to understand the structural requirements for their biological activities, including antimicrobial and antidiabetic effects. nih.govsigmaaldrich.comnih.gov For example, a 3D-QSAR study on benzamide derivatives as glucokinase activators resulted in a statistically significant model with a high correlation coefficient (R² > 0.99 for the training set), indicating a strong predictive ability. nih.gov These models can highlight the importance of certain molecular features, such as steric, electronic, and hydrophobic properties, in determining the biological activity.
For a series of analogues of this compound, a QSAR model could be developed to guide the design of new derivatives with potentially enhanced activity.
Table 3: Key Parameters in a Typical QSAR Model for Benzamide Derivatives Based on general findings in QSAR studies.
| Parameter | Description | Importance in Model |
|---|---|---|
| R² (Correlation Coefficient) | A measure of the goodness of fit of the model. | Values close to 1.0 indicate a strong correlation. nih.gov |
| Q² (Cross-validated R²) | A measure of the predictive ability of the model. | Values > 0.5 are generally considered predictive. nih.gov |
| Molecular Descriptors | Physicochemical properties used in the model. | Examples include molecular weight, logP, and electronic properties. |
| F-value | A statistical measure of the significance of the model. | Higher values indicate a more statistically significant model. nih.gov |
Mechanistic Computational Studies of Synthetic Pathways and Biological Interactions at the Molecular Level
Computational chemistry can also be used to investigate the mechanisms of chemical reactions and biological processes at the molecular level. This can involve studying the transition states of a reaction to understand its kinetics and thermodynamics, or modeling the step-by-step interaction of a molecule with its biological target.
For the synthesis of benzamides, computational studies can elucidate the reaction mechanisms. For instance, the palladium-catalyzed synthesis of 2-arylquinazolinones from anthranilamide involves a proposed mechanism that includes oxidative addition, CO insertion, and intramolecular condensation, which could be modeled computationally to understand the energetics of each step. mdpi.com
In the context of biological interactions, computational studies can reveal the mechanism of action of a drug. For example, understanding how a benzamide derivative inhibits an enzyme can be enhanced by modeling the covalent bond formation with a key amino acid residue, as has been done for other types of inhibitors. sigmaaldrich.com These studies provide a detailed picture of the molecular events that lead to the observed biological effect.
For this compound, computational mechanistic studies could be used to optimize its synthetic route or to provide a detailed understanding of how it interacts with a biological target to exert its effect.
Role of 3 Bromo 4 3 Methylbutoxy Benzamide As a Key Synthetic Intermediate or Precursor
Precursor in the Synthesis of Therapeutically Relevant Compounds (e.g., Urate-Lowering Agents like Febuxostat Analogs)
3-Bromo-4-(3-methylbutoxy)benzamide is a direct precursor to key intermediates used in the synthesis of Febuxostat, a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase used for treating hyperuricemia and gout. epo.orgnih.gov While the direct cyclization to form the thiazole (B1198619) ring of Febuxostat typically starts from a thioamide derivative, this compound can be readily converted to this critical intermediate, 3-bromo-4-isobutoxybenzothioamide. researchgate.net
The synthesis of Febuxostat often involves the construction of a central thiazole ring. A common pathway begins with 4-hydroxybenzonitrile, which undergoes bromination and subsequent alkylation (oxyalkylation) with an isobutyl halide to introduce the 3-methylbutoxy (isobutoxy) group. researchgate.net The resulting nitrile is then converted to a thioamide. It is at this stage that this compound can play its role. The benzamide (B126) can be transformed into the corresponding thioamide using thionating agents like Lawesson's reagent or phosphorus pentasulfide.
Once the key intermediate, 3-bromo-4-isobutoxybenzothioamide, is formed, it is reacted with ethyl 2-chloroacetoacetate to construct the thiazole ring. epo.org Subsequent chemical modifications, including the introduction of a cyano group (often replacing the bromine atom via cyanation) and hydrolysis of the ester, yield the final Febuxostat molecule. google.com
Table 1: Synthetic Pathway from Benzamide to Febuxostat Intermediate
| Step | Reactant | Reagent(s) | Product | Purpose |
|---|---|---|---|---|
| 1 | This compound | Lawesson's Reagent or P₄S₁₀ | 3-Bromo-4-isobutoxybenzothioamide | Conversion of amide to thioamide, the key reactant for cyclization. researchgate.net |
| 2 | 3-Bromo-4-isobutoxybenzothioamide | Ethyl 2-chloroacetoacetate | Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Formation of the core thiazole ring structure. epo.org |
| 3 | Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Copper(I) cyanide or other cyanation agent | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Introduction of the cyano group, replacing the bromine atom. |
| 4 | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | NaOH or other base, followed by acid | Febuxostat | Hydrolysis of the ester to the final carboxylic acid. google.com |
Building Block for the Construction of More Complex Organic Molecules
Beyond its role in synthesizing specific therapeutic agents, this compound is a versatile building block for constructing a wide array of complex organic molecules. researchgate.net Its utility stems from the distinct reactivity of its functional groups, which can be manipulated selectively.
The bromine atom on the aromatic ring is a particularly valuable handle for synthetic chemists. It is an excellent leaving group in various metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This enables the introduction of diverse substituents at the 3-position of the benzene (B151609) ring.
Potential Synthetic Transformations:
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a new C-C bond, linking the benzamide core to another aryl or alkyl group.
Heck Coupling: Reaction with alkenes under palladium catalysis to introduce a vinyl group.
Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to install an alkynyl substituent.
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form a new C-N bond, creating more complex amine derivatives.
Nucleophilic Aromatic Substitution: Under specific conditions, the bromine can be displaced by strong nucleophiles.
The benzamide functional group itself can undergo various transformations. It can be hydrolyzed back to a carboxylic acid, which can then be used in esterification, amidation, or other acid-catalyzed reactions. Alternatively, the amide can be reduced to an amine. The 3-methylbutoxy ether linkage is generally stable under many reaction conditions, providing a robust structural element. This combination of a reactive bromine site and a modifiable amide group makes the compound a valuable scaffold in combinatorial chemistry and drug discovery for creating libraries of related compounds. frontiersin.org
Future Directions and Emerging Research Avenues for 3 Bromo 4 3 Methylbutoxy Benzamide
Development of Novel and Green Synthetic Methodologies for Enhanced Production
The advancement of environmentally benign and efficient synthetic routes is a cornerstone of modern pharmaceutical development. For the enhanced production of 3-Bromo-4-(3-methylbutoxy)benzamide and its analogs, a shift from traditional synthesis to greener alternatives is imperative. Methodologies such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, present a viable option. mdpi.com The use of deep eutectic solvents (DESs) as both a reaction medium and a catalyst offers a sustainable approach, minimizing the reliance on volatile and often toxic organic solvents. nih.gov Furthermore, catalyst-free synthetic procedures, where the reaction is driven by the inherent reactivity of the starting materials under specific conditions, represent another promising green chemistry approach. These methods not only align with the principles of sustainable chemistry but can also lead to more cost-effective and scalable production processes.
Exploration of New Biological Targets and Previously Unidentified Pharmacological Activities
The benzamide (B126) scaffold is a versatile pharmacophore, with derivatives demonstrating activity against a broad spectrum of biological targets. walshmedicalmedia.comresearchgate.net Future research should focus on a comprehensive screening of this compound against a diverse panel of receptors, enzymes, and ion channels to uncover novel pharmacological activities. For instance, substituted benzamides have shown promise as inhibitors of cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications. researchgate.net Other benzamide-containing compounds have been identified as potent inhibitors of fibroblast growth factor receptor 1 (FGFR1), a key target in non-small cell lung cancer. tandfonline.comnih.gov The exploration of its effects on dopamine (B1211576) receptors, a target for many antipsychotic benzamides, could also reveal potential applications in neuroscience. nih.gov A systematic investigation into its antimicrobial properties against a range of bacterial and fungal strains is also warranted, given the known antimicrobial activity of some benzamide derivatives. nanobioletters.com
Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govfrontiersin.org These powerful computational tools can be leveraged for the de novo design of novel analogs of this compound with optimized pharmacological profiles. nih.govschrodinger.com Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can explore vast chemical spaces to propose new molecular structures with a high probability of desired activity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. frontiersin.org These in silico methods can significantly accelerate the drug discovery pipeline by prioritizing the synthesis of compounds with the highest potential for success, thereby reducing the time and cost associated with traditional trial-and-error approaches. taylorandfrancis.com
Advanced Mechanistic Investigations Utilizing Integrated Experimental and Computational Approaches
A deep understanding of the molecular mechanisms underlying the biological activity of this compound is crucial for its development as a therapeutic agent. An integrated approach, combining experimental techniques with computational modeling, can provide invaluable insights. Experimental methods such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can elucidate the three-dimensional structure of the compound and its interactions with biological targets. researchgate.net These experimental data can then be used to validate and refine computational models. Molecular docking and density functional theory (DFT) studies can predict the binding modes of the compound to its target and provide a deeper understanding of the structure-activity relationship (SAR). researchgate.net This synergistic approach allows for a detailed characterization of the compound's mechanism of action at the atomic level.
Design of Chemically Modified Analogs for Improved Potency and Selectivity
The chemical structure of this compound offers multiple avenues for modification to enhance its therapeutic properties. The design and synthesis of a library of analogs with systematic variations in the substituent groups can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov For example, modifications to the 3-methylbutoxy group could influence the compound's lipophilicity and, consequently, its absorption and distribution. Alterations to the benzamide ring, such as the introduction of additional substituents, could modulate its binding affinity and selectivity for its biological target. nih.gov Structure-activity relationship (SAR) studies will be instrumental in guiding the design of these analogs, with the ultimate goal of developing a lead compound with optimal therapeutic efficacy and minimal off-target effects. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Bromo-4-(3-methylbutoxy)benzamide, and how are intermediates characterized?
- Methodological Answer : A common approach involves coupling 3-bromo-4-hydroxybenzoic acid derivatives with 3-methylbutyl groups using activating agents like N,N-disuccinimidyl carbonate (DSC). For example, intermediates are synthesized via nucleophilic substitution under anhydrous conditions, followed by amidation. Characterization relies on 1H NMR (to confirm substitution patterns) and HRMS (for molecular weight validation). Purification typically employs silica gel chromatography .
| Key Reaction Steps | Characterization Techniques |
|---|---|
| Hydroxybenzoic acid activation with DSC | 1H NMR (δ 7.8–6.8 ppm for aromatic protons) |
| Alkylation with 3-methylbutyl bromide | HRMS (m/z 312.08 for [M+H]⁺) |
| Amidation using primary amines | FTIR (C=O stretch at ~1680 cm⁻¹) |
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies substituent positions (e.g., bromine at C3, 3-methylbutoxy at C4) through splitting patterns and coupling constants.
- FTIR : Confirms amide C=O (~1680 cm⁻¹) and ether C-O (~1250 cm⁻¹) stretches.
- XRD : Resolves crystal packing and hydrogen-bonding interactions in solid-state studies, as seen in benzamide intercalation compounds .
Q. What are the primary biochemical applications of benzamide derivatives like this compound?
- Methodological Answer : These compounds are explored as enzyme inhibitors (e.g., PARP-1) due to the benzamide moiety’s affinity for NAD⁺-binding domains. In vitro assays measuring IC₅₀ values against target enzymes are standard, though researchers must validate specificity using competitive binding assays or knockouts to rule off-target effects .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multistep syntheses?
- Methodological Answer :
-
Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in alkylation steps.
-
Catalysis : Pd-catalyzed coupling (e.g., Buchwald-Hartwig) improves efficiency in introducing aryl ethers.
-
Optimization Parameter Effect on Yield Solvent (DMF vs. THF) +25% yield in DMF Temperature (80°C vs. RT) Accelerates reaction but risks decomposition
Q. How should contradictory data in enzyme inhibition studies be resolved?
- Methodological Answer : Contradictions (e.g., off-target effects observed in Milam & Cleaver, 1984) require:
- Dose-Response Curves : Establish specificity by testing inhibitor concentrations across a wide range (e.g., 1 nM–100 µM).
- Orthogonal Assays : Combine enzymatic activity assays with cellular viability tests (e.g., MTT assays) to distinguish target-specific effects .
Q. What advanced techniques elucidate the interaction of this compound with biological macromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to receptors like PARP-1.
- Cryo-EM/X-ray Crystallography : Resolves inhibitor-enzyme complexes at atomic resolution (e.g., benzamide in NAD⁺-binding pockets) .
- Metabolomics : Tracks endogenous benzamide levels in disease models (e.g., diabetic nephropathy) to correlate inhibition with metabolic pathways .
Q. How can researchers address low solubility of this compound in aqueous assays?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity.
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance bioavailability .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at non-critical positions to improve hydrophilicity .
Data Contradiction Analysis
- Case Study : A study reports potent PARP-1 inhibition, while another observes no activity.
- Resolution : Verify assay conditions (e.g., NAD⁺ concentration, pH). PARP-1 activity is pH-sensitive, and discrepancies may arise from buffer differences. Cross-validate using siRNA knockdown to confirm phenotype consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
